molecular formula C14H11ClN2 B376852 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 65964-62-7

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B376852
CAS No.: 65964-62-7
M. Wt: 242.7g/mol
InChI Key: NFGAWDQBMWEMHU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminopyridine with 4-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[1,2-a]pyridine ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by preventing the formation of prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine and methyl substituents, leading to different chemical and biological properties.

    2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.

    7-Methylimidazo[1,2-a]pyridine: Lacks the 4-chlorophenyl group, resulting in different pharmacological properties.

Uniqueness

2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the 4-chlorophenyl and 7-methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAWDQBMWEMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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